3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione
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Overview
Description
3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione is a heterocyclic compound that features a benzoxazole core with a thione group at the 2-position and a 4-ethylpiperazin-1-ylmethyl substituent at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carbon disulfide in the presence of a base, such as potassium hydroxide, to form 2-mercaptobenzoxazole.
Substitution Reaction: The 2-mercaptobenzoxazole is then reacted with 4-ethylpiperazine in the presence of a suitable base, such as sodium hydride, to introduce the 4-ethylpiperazin-1-ylmethyl group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thione group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitrobenzoxazole, halobenzoxazole derivatives.
Scientific Research Applications
3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the piperazine moiety can enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Methylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
3-[(4-Ethylpiperazin-1-yl)methyl]chromen-4-one hydrochloride: Similar piperazine substitution but with a chromenone core instead of a benzoxazole core.
Uniqueness
3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione is unique due to the presence of both the benzoxazole core and the thione group, which confer distinct chemical reactivity and biological activity. The ethyl group on the piperazine ring may also influence its pharmacokinetic properties, such as solubility and membrane permeability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-2-15-7-9-16(10-8-15)11-17-12-5-3-4-6-13(12)18-14(17)19/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZXPUYBTWFUBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CN2C3=CC=CC=C3OC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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